
Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a thiophene ring, which is a five-membered ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrrolidine and thiophene rings would contribute to the rigidity of the molecule, while the sulfonyl and carboxylate groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxylate groups could make the compound polar and potentially soluble in water .Applications De Recherche Scientifique
Synthesis and Modification of Pyrroles and Indoles
Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate plays a significant role in the sulfenylation of pyrroles and indoles, which is crucial for synthesizing various pyrrole and indole derivatives. This process involves the use of 1-(methylthio)morpholine and an acid catalyst, which is essential for activating or deactivating electrophilic substitution. It's important for creating tri and tetrasubstituted pyrroles and disubstituted indoles, highlighting its utility in chemical synthesis and modifications (Gilow et al., 1991).
Catalysis in Organic Synthesis
The compound is instrumental in catalytic asymmetric cycloadditions, specifically in the synthesis of enantioenriched 3-pyrrolines. This involves a cycloaddition-desulfonylation strategy, which is a key step in producing biologically active compounds, demonstrating its value in organic synthesis and medicinal chemistry (López-Pérez et al., 2008).
Role in Biological Evaluation
In biological contexts, this compound aids in the synthesis and evaluation of various derivatives that show affinity towards certain receptor subtypes, such as the A3 adenosine receptor. This is significant for developing molecules with potential therapeutic applications, particularly in the field of pharmacology (Baraldi et al., 2004).
Electronic Effects in Heterodimetallic Compounds
The compound exhibits unusual electronic effects in the synthesis of heterodimetallic compounds, which are optically and magnetically active. It's used to synthesize a segmental ligand that undergoes reactions with lanthanide ions and soft 3d-block ions. This illustrates its role in the study of materials chemistry and the development of compounds with unique electronic properties (Edder et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S3/c1-18-11(13)10-9(4-6-19-10)21(16,17)12-5-3-8(7-12)20(2,14)15/h4,6,8H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZYKJADFLIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

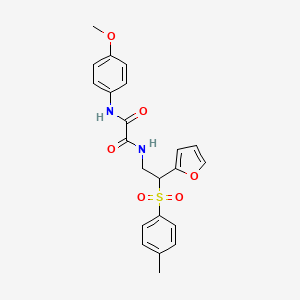
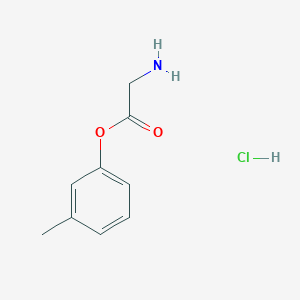
![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)
![1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2869904.png)
![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)
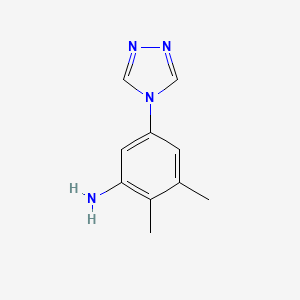

![N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2869911.png)
![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate](/img/structure/B2869913.png)
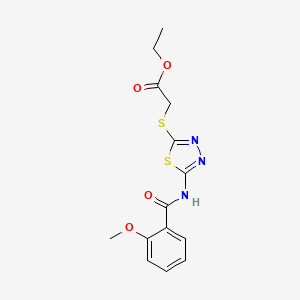
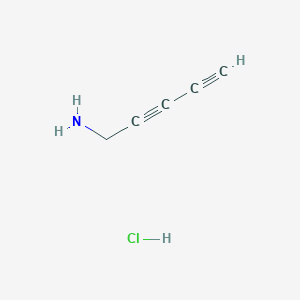
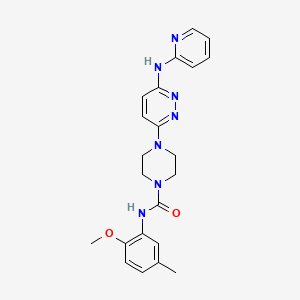
![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)